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Abstract
5-Ethyl-2-hydroxybenzaldehyde, also known as 5-ethylsalicylaldehyde, is a valuable

aromatic aldehyde used in the synthesis of specialized polymers, Schiff base ligands, and as a

building block in drug discovery. Precise structural confirmation and purity assessment of this

compound are paramount for its application in sensitive downstream processes. This technical

guide provides an in-depth analysis of the key spectroscopic techniques used for the

characterization of 5-Ethyl-2-hydroxybenzaldehyde: Proton Nuclear Magnetic Resonance (¹H

NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) Spectroscopy.

This document synthesizes data from analogous compounds and established spectroscopic

principles to serve as a definitive reference for researchers, chemists, and quality control

professionals.

Introduction: The Importance of Spectroscopic
Verification
In the fields of materials science and pharmaceutical development, the unambiguous

identification of chemical structures is the foundation of reliable research. Spectroscopic

methods provide a non-destructive "fingerprint" of a molecule, revealing detailed information

about its atomic composition and connectivity. For a molecule like 5-Ethyl-2-
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hydroxybenzaldehyde (Figure 1), each technique offers a unique piece of the structural

puzzle:

¹H NMR Spectroscopy identifies the types of hydrogen environments, their relative numbers,

and their proximity to one another.

¹³C NMR Spectroscopy probes the carbon skeleton of the molecule, identifying each unique

carbon environment.

Infrared (IR) Spectroscopy identifies the functional groups present by measuring their

characteristic vibrational frequencies.

This guide will detail the expected spectral features for 5-Ethyl-2-hydroxybenzaldehyde,

explain the rationale behind spectral assignments, and provide standardized protocols for data

acquisition.

Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following standardized numbering scheme for 5-Ethyl-
2-hydroxybenzaldehyde (C₉H₁₀O₂) will be used throughout this guide.

Figure 1. Structure and numbering of 5-Ethyl-2-hydroxybenzaldehyde.

Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic

molecules. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal

provide a wealth of information.

Experimental Protocol: Data Acquisition
Sample Preparation: Dissolve 5-10 mg of 5-Ethyl-2-hydroxybenzaldehyde in ~0.7 mL of a

deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃

is a common choice for its ability to dissolve a wide range of organic compounds.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard,

which is defined as 0.00 ppm.
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Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher

field strength provides better signal dispersion and resolution.

Rationale for Solvent Choice: The choice of solvent is critical. In an aprotic solvent like

CDCl₃, the phenolic hydroxyl proton (-OH) often appears as a broad singlet. Its chemical

shift can be concentration-dependent. In a hydrogen-bond accepting solvent like DMSO-d₆,

the -OH signal tends to be sharper and may exhibit coupling to other nearby protons.

Data Interpretation and Spectral Assignment
The ¹H NMR spectrum of 5-Ethyl-2-hydroxybenzaldehyde is expected to show five distinct

sets of signals. The predicted chemical shifts and multiplicities are derived from analysis of

salicylaldehyde and its substituted derivatives.[1][2]

Table 1: Predicted ¹H NMR Spectral Data for 5-Ethyl-2-hydroxybenzaldehyde (in CDCl₃)
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Assigned
Proton(s)

Chemical
Shift (δ,
ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Notes

H-9 (-CH₃) ~ 1.25 Triplet (t) 3H ~ 7.6

Coupled to

the two H-8

protons.

H-8 (-CH₂) ~ 2.65 Quartet (q) 2H ~ 7.6

Coupled to

the three H-9

protons.

H-3 ~ 6.95 Doublet (d) 1H ~ 8.4

Ortho-

coupling to H-

4.

H-4 ~ 7.35
Doublet of

doublets (dd)
1H ~ 8.4, ~ 2.2

Ortho-

coupling to H-

3 and meta-

coupling to H-

6.

H-6 ~ 7.40 Doublet (d) 1H ~ 2.2

Meta-

coupling to H-

4.

H-7 (CHO) ~ 9.85 Singlet (s) 1H -

Aldehyde

proton,

typically no

coupling

observed.

-OH ~ 11.0
Singlet (s),

broad
1H -

Intramolecula

r H-bond

shifts it

significantly

downfield.

Key Interpretive Insights:
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Ethyl Group: The classic triplet-quartet pattern is the hallmark of an ethyl group. The quartet

at ~2.65 ppm is deshielded by the aromatic ring, while the triplet at ~1.25 ppm is in a typical

aliphatic region.

Aromatic Region: The three aromatic protons are non-equivalent. The proton ortho to the

hydroxyl group (H-3) is the most shielded (~6.95 ppm). The protons H-4 and H-6 are further

downfield, with their splitting patterns revealing their positions relative to each other.

Aldehyde and Hydroxyl Protons: The aldehyde proton (~9.85 ppm) is highly deshielded due

to the electronegativity of the oxygen atom. The phenolic hydroxyl proton is exceptionally

deshielded (~11.0 ppm) because of strong intramolecular hydrogen bonding with the

adjacent aldehyde's carbonyl oxygen.[1][2] This is a characteristic feature of

salicylaldehydes.

Figure 2. Key ¹H-¹H coupling relationships in 5-Ethyl-2-hydroxybenzaldehyde.

Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule.

Proton-decoupled spectra are standard, where each unique carbon atom appears as a single

line.

Experimental Protocol: Data Acquisition
Methodology: The sample prepared for ¹H NMR can be used directly. ¹³C NMR experiments

require a greater number of scans than ¹H NMR due to the low natural abundance of the ¹³C

isotope.

Instrumentation: A 100 MHz (or higher, corresponding to a 400 MHz ¹H frequency) NMR

spectrometer is standard.

Rationale: The broad chemical shift range of ¹³C NMR (~0-220 ppm) allows for excellent

resolution of individual carbon signals, making it highly diagnostic for structural confirmation.

Data Interpretation and Spectral Assignment
The molecule has nine carbon atoms, all of which are chemically non-equivalent, and thus nine

distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. Predicted chemical
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shifts are based on data for salicylaldehyde and known substituent chemical shift (SCS)

effects.[3][4]

Table 2: Predicted ¹³C NMR Spectral Data for 5-Ethyl-2-hydroxybenzaldehyde (in CDCl₃)

Assigned Carbon(s) Chemical Shift (δ, ppm) Notes

C-9 (-CH₃) ~ 16.0
Aliphatic methyl carbon, most

upfield signal.

C-8 (-CH₂) ~ 28.5 Aliphatic methylene carbon.

C-3 ~ 118.0
Aromatic CH carbon, ortho to -

OH.

C-1 ~ 120.5
Quaternary aromatic carbon,

attached to the aldehyde.

C-6 ~ 125.0
Aromatic CH carbon, ortho to

the aldehyde.

C-4 ~ 132.0
Aromatic CH carbon, para to

the aldehyde.

C-5 ~ 138.0
Quaternary aromatic carbon,

attached to the ethyl group.

C-2 ~ 160.0
Quaternary aromatic carbon,

attached to the hydroxyl group.

C-7 (CHO) ~ 196.5
Aldehyde carbonyl carbon,

most downfield signal.

Key Interpretive Insights:

Carbonyl Carbon: The aldehyde carbonyl carbon (C-7) is the most deshielded, appearing far

downfield around 196.5 ppm, which is highly characteristic.[3]

Oxygen-Substituted Carbons: The carbon attached to the hydroxyl group (C-2) is

significantly deshielded and appears around 160.0 ppm.
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Aliphatic Carbons: The ethyl group carbons (C-8 and C-9) are the most shielded, appearing

upfield in the typical aliphatic region (< 30 ppm).

Aromatic Carbons: The remaining five aromatic carbons appear in the typical range of 118-

138 ppm. Quaternary carbons (C-1, C-2, C-5) often have lower signal intensities compared

to protonated carbons.

Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for the rapid identification of functional groups. The

absorption of infrared radiation corresponds to the vibrational transitions within a molecule.

Experimental Protocol: Data Acquisition

Sample Preparation

Analysis

Solid Sample (KBr Pellet)

FTIR Spectrometer

Liquid Sample (Neat Film)
Acquire Spectrum
(4000-400 cm⁻¹)

Data Analysis
(Peak Identification)

Click to download full resolution via product page

Figure 3. General workflow for IR spectrum acquisition.

Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is

common. A small amount of the sample is finely ground with dry KBr and pressed into a

transparent disk. Alternatively, for a liquid or low-melting solid, a thin film can be prepared

between two salt (NaCl or KBr) plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.

Rationale: The FTIR technique provides high sensitivity and rapid data acquisition. The

choice of sample preparation depends on the physical state of the compound. The KBr pellet
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method is ideal for minimizing background interference for solid samples.

Data Interpretation and Spectral Assignment
The IR spectrum is dominated by the characteristic vibrations of the hydroxyl, aldehyde, and

substituted aromatic functionalities. The assignments below are based on well-established

correlation tables and spectra of analogous compounds like 5-chlorosalicylaldehyde.[2][5][6]

Table 3: Predicted IR Absorption Frequencies for 5-Ethyl-2-hydroxybenzaldehyde

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

~ 3200
O-H Stretch (H-

bonded)
Phenolic -OH Broad, Strong

~ 3050 C-H Stretch Aromatic C-H Medium

2965, 2870 C-H Stretch Aliphatic C-H (Ethyl) Medium

~ 2850, ~ 2750
C-H Stretch (Fermi

doublet)
Aldehyde C-H Medium-Weak

~ 1665 C=O Stretch Aldehyde C=O Strong, Sharp

~ 1600, ~ 1480 C=C Stretch Aromatic Ring Medium-Strong

~ 830
C-H Bend (out-of-

plane)

1,2,4-Trisubstituted

Ring
Strong

Key Interpretive Insights:

O-H Stretch: A very broad and strong absorption centered around 3200 cm⁻¹ is the most

prominent feature, confirming the presence of a hydrogen-bonded hydroxyl group. The

intramolecular H-bond to the carbonyl group causes this significant broadening and shift to

lower frequency compared to a "free" OH (~3600 cm⁻¹).[6]

C=O Stretch: A strong, sharp peak around 1665 cm⁻¹ is characteristic of the aldehyde

carbonyl group. Its frequency is lowered from a typical aldehyde (~1725 cm⁻¹) due to

conjugation with the aromatic ring and the intramolecular hydrogen bond.
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Aldehyde C-H Stretch: Two medium peaks, often called a Fermi doublet, are typically

observed around 2850 cm⁻¹ and 2750 cm⁻¹, which are diagnostic for the C-H bond of an

aldehyde.

Aromatic Substitution: A strong band around 830 cm⁻¹ is characteristic of the out-of-plane C-

H bending for a 1,2,4-trisubstituted benzene ring, providing direct evidence of the

substitution pattern.

Conclusion: An Integrated Spectroscopic Profile
The collective data from ¹H NMR, ¹³C NMR, and IR spectroscopy provide a comprehensive and

self-validating confirmation of the structure of 5-Ethyl-2-hydroxybenzaldehyde. The ¹H NMR

confirms the presence and connectivity of the ethyl group and the specific substitution pattern

on the aromatic ring. The ¹³C NMR validates the carbon count and identifies the highly

deshielded carbonyl and hydroxyl-bearing carbons. Finally, the IR spectrum provides

unmistakable evidence for the key hydroxyl and aldehyde functional groups and their

interaction via intramolecular hydrogen bonding. By using these three methods in concert,

researchers and drug development professionals can ensure the identity, purity, and structural

integrity of this important chemical intermediate with the highest degree of confidence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://sites.science.oregonstate.edu/~gablek/CH535/bare_NMR_spectra.htm
https://www.benchchem.com/product/b1600150#spectroscopic-data-for-5-ethyl-2-hydroxybenzaldehyde-1h-nmr-13c-nmr-ir
https://www.benchchem.com/product/b1600150#spectroscopic-data-for-5-ethyl-2-hydroxybenzaldehyde-1h-nmr-13c-nmr-ir
https://www.benchchem.com/product/b1600150#spectroscopic-data-for-5-ethyl-2-hydroxybenzaldehyde-1h-nmr-13c-nmr-ir
https://www.benchchem.com/product/b1600150#spectroscopic-data-for-5-ethyl-2-hydroxybenzaldehyde-1h-nmr-13c-nmr-ir
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1600150?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

